molecular formula C15H10Cl4N4O B1586013 1-(2',4',6'-Trichlorophenyl)-3-(2'-chloro-5'-aminoanilino)-5-pyrazolone CAS No. 86491-51-2

1-(2',4',6'-Trichlorophenyl)-3-(2'-chloro-5'-aminoanilino)-5-pyrazolone

Cat. No. B1586013
CAS RN: 86491-51-2
M. Wt: 404.1 g/mol
InChI Key: WWMPJJGEDOGFQV-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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properties

IUPAC Name

5-(5-amino-2-chloroanilino)-2-(2,4,6-trichlorophenyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl4N4O/c16-7-3-10(18)15(11(19)4-7)23-14(24)6-13(22-23)21-12-5-8(20)1-2-9(12)17/h1-6,21-22H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMPJJGEDOGFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)NC2=CC(=O)N(N2)C3=C(C=C(C=C3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360339
Record name 1-(2',4',6'-Trichlorophenyl)-3-(2'-chloro-5'-aminoanilino)-5-pyrazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2',4',6'-Trichlorophenyl)-3-(2'-chloro-5'-aminoanilino)-5-pyrazolone

CAS RN

86491-51-2
Record name 1-(2',4',6'-Trichlorophenyl)-3-(2'-chloro-5'-aminoanilino)-5-pyrazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2',4',6'-Trichlorophenyl)-3-(2'-chloro-5'-aminoanilino)-5-pyrazolone

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